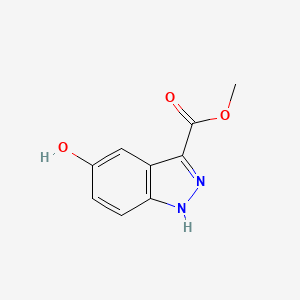

methyl 5-hydroxy-1H-indazole-3-carboxylate

Description

Methyl 5-hydroxy-1H-indazole-3-carboxylate (CAS: BD02325847) is a heterocyclic compound featuring an indazole core substituted with a hydroxyl group at position 5 and a methyl ester at position 2. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 208.17 g/mol (calculated). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules such as synthetic cannabinoids . Its structural versatility allows for derivatization at the 5-position, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

methyl 5-hydroxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)8-6-4-5(12)2-3-7(6)10-11-8/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWORWKCVYETNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Indazole-3-carboxylic Acid

- Starting from indazole-3-carboxylic acid, nitration at the 5-position is achieved using a mixture of sulfuric acid and potassium nitrate or nitric acid under controlled low temperatures (0–20 °C).

- Example procedure: Indazole-3-carboxylic acid (10.5 g, 64.8 mmol) is suspended in concentrated sulfuric acid (125 mL) at 0 °C, followed by addition of KNO3 (6.55 g, 64.8 mmol). The mixture is warmed to room temperature and stirred for 4 hours. The product, 5-nitro-1H-indazole-3-carboxylic acid, is isolated by filtration after quenching in ice water, yielding 80%.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Sulfuric acid, KNO3 | 0 to 20 | 4 h | 80 | Controlled addition, stirring at r.t. |

| Nitration | Sulfuric acid, nitric acid | 10 to 20 | 1 h | 63 | Alternative nitration method |

Reduction of Nitro Group to Hydroxyl Group

- The 5-nitro group is subsequently reduced to the corresponding 5-amino group, which can then be converted to the 5-hydroxy group via diazotization followed by hydrolysis.

- Typical reducing agents include catalytic hydrogenation or chemical reduction using iron powder and acid.

- Diazotization involves treatment of the 5-amino derivative with sodium nitrite in acidic medium at low temperature, followed by hydrolysis to introduce the hydroxyl group at position 5.

Esterification to Form Methyl Ester

- The carboxylic acid group at the 3-position is esterified to form the methyl ester.

- Common methods include Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid or hydrochloric acid) or using methylating agents such as diazomethane.

- The reaction is typically carried out under reflux conditions to ensure complete esterification.

Recent advances include palladium-catalyzed coupling reactions to functionalize the indazole ring, which may be adapted for the synthesis of substituted indazoles including methyl 5-hydroxy derivatives:

- Pd(PPh3)4 catalyzed coupling of 3-halogenated indazoles with arylboronic acids provides high yields of 3-substituted indazoles.

- Methylation at the nitrogen can be performed using methyl iodide in the presence of base (e.g., KOH) at low temperature.

- These methods offer modular approaches to introduce various substituents and may be adapted for the synthesis of methyl 5-hydroxy-1H-indazole-3-carboxylate derivatives.

| Preparation Step | Method/Conditions | Key Reagents | Yield (%) | Comments |

|---|---|---|---|---|

| Nitration | Sulfuric acid + KNO3, 0–20 °C, 4 h | KNO3, H2SO4 | 80 | High yield nitration at 5-position |

| Nitration (alternative) | Sulfuric acid + HNO3, 10–20 °C, 1 h | HNO3, H2SO4 | 63 | Faster but lower yield |

| Nitro reduction + Diazotization | Catalytic hydrogenation or Fe/HCl + NaNO2 + hydrolysis | Fe/HCl, NaNO2 | Variable | Conversion of nitro to hydroxy group |

| Esterification | Fischer esterification or methylation with diazomethane | Methanol + acid catalyst or diazomethane | High | Methyl ester formation at 3-carboxyl group |

| Pd-catalyzed coupling | Pd(PPh3)4, arylboronic acids, base, reflux | Pd(PPh3)4, arylboronic acid | High | Versatile method for indazole functionalization |

- The nitration step is critical for regioselectivity at the 5-position of the indazole ring and requires careful temperature control to avoid over-nitration or side reactions.

- Reduction and diazotization steps must be optimized to prevent decomposition or formation of undesired byproducts.

- Esterification conditions should be mild enough to preserve the hydroxyl group integrity.

- Pd-catalyzed methods provide flexibility for further derivatization but may require expensive catalysts and careful purification.

- Overall, the synthetic route combining nitration, reduction/diazotization, and esterification is the most established approach for preparing methyl 5-hydroxy-1H-indazole-3-carboxylate with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 5-oxo-1H-indazole-3-carboxylate.

Reduction: Formation of 5-hydroxy-1H-indazole-3-methanol.

Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

Methyl 5-hydroxy-1H-indazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Differences

- Polarity : The 5-hydroxy derivative exhibits higher polarity due to the hydroxyl group, enhancing water solubility compared to lipophilic analogs like the trifluoromethoxy and benzyloxy derivatives .

- Steric Effects : Bulkier substituents (e.g., benzyloxy) may hinder binding to target receptors, whereas smaller groups (e.g., methoxy) balance lipophilicity and steric accessibility .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -OCF₃) alter electron density on the indazole ring, influencing reactivity in further synthetic modifications .

Biological Activity

Methyl 5-hydroxy-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Methyl 5-hydroxy-1H-indazole-3-carboxylate is characterized by the following structural features:

- Indazole Core : A bicyclic structure that contributes to its biological activity.

- Hydroxyl Group : Enhances solubility and potential interactions with biological macromolecules.

- Carboxylate Moiety : Imparts acidity and can participate in hydrogen bonding.

Biological Activities

Research has highlighted several biological activities associated with methyl 5-hydroxy-1H-indazole-3-carboxylate:

1. Anticancer Properties

- Investigated for its ability to inhibit cancer cell proliferation.

- Studies indicate it may act on specific signaling pathways involved in tumor growth.

2. Anti-inflammatory Effects

- Exhibits potential as an anti-inflammatory agent by modulating cytokine production.

- May inhibit enzymes involved in inflammatory processes.

3. Antimicrobial Activity

- Demonstrated efficacy against various bacterial strains.

- Potential as a lead compound for developing new antimicrobial agents.

The biological activity of methyl 5-hydroxy-1H-indazole-3-carboxylate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate access and inhibiting their activity.

- Receptor Modulation : It may alter receptor signaling pathways by binding to receptor sites, affecting downstream cellular responses.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of action of methyl 5-hydroxy-1H-indazole-3-carboxylate. Below are summarized findings from key research articles:

Case Studies

Several case studies have explored the application of methyl 5-hydroxy-1H-indazole-3-carboxylate in therapeutic contexts:

Case Study 1: Anticancer Activity

A study evaluated the compound's effect on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of methyl 5-hydroxy-1H-indazole-3-carboxylate resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory therapeutic.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for methyl 5-hydroxy-1H-indazole-3-carboxylate?

- Methodological Answer : The synthesis typically involves cyclization of 5-hydroxy-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent (e.g., thionyl chloride). Key parameters include:

- Temperature : 60–80°C (prevents side reactions).

- Solvent : Dichloromethane (DCM) or acetic acid (for reflux conditions).

- Reaction Time : 4–6 hours (monitored via TLC).

Post-synthesis, purification is achieved via recrystallization (ethanol/water) or column chromatography. Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios .

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Dehydrating Agent | Thionyl chloride (SOCl₂) | |

| Solvent | Dichloromethane (DCM) | |

| Temperature | 60–80°C |

Q. Which analytical techniques are critical for confirming the structure and purity of methyl 5-hydroxy-1H-indazole-3-carboxylate?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm).

- Mass Spectrometry (ESI-MS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 207.1 for C₉H₇N₂O₃).

- HPLC : Validates purity (>95%) using a C18 column (acetonitrile/water mobile phase).

- IR Spectroscopy : Identifies hydroxyl (3200–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

| Technique | Key Data | Reference |

|---|---|---|

| 1H NMR | Aromatic proton shifts | |

| ESI-MS | Molecular ion peak |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to resolve signal overlaps and assign connectivity.

- Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) .

- Compare synthetic intermediates (e.g., methyl 5-benzyloxy analogs) to isolate spectral contributions from substituents .

Q. What experimental designs assess the stability of methyl 5-hydroxy-1H-indazole-3-carboxylate under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Studies :

- Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-MS at intervals (0, 7, 14 days).

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life.

- Storage Recommendations : Store at -20°C under nitrogen to prevent hydrolysis/oxidation .

Q. How to design a structure-activity relationship (SAR) study for biological activity?

- Methodological Answer :

- Analog Synthesis : Modify hydroxyl (e.g., acetylation) and ester groups (e.g., hydrolysis to carboxylic acid).

- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assay on cancer cell lines).

- Statistical Analysis : Use principal component analysis (PCA) to correlate substituent effects with activity.

- In Vivo Validation : Assess pharmacokinetics (e.g., bioavailability in rodent models) .

| Modification | Biological Target | Reference |

|---|---|---|

| Ester hydrolysis | Enhanced solubility | |

| Hydroxyl acetylation | Improved membrane permeability |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of methyl 5-hydroxy-1H-indazole-3-carboxylate derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical cell lines and assay conditions (e.g., ATP concentration in kinase assays).

- Purity Verification : Use HPLC to rule out impurities (>99% purity).

- Control Experiments : Include structurally related inactive analogs (e.g., methyl 5-methoxy derivatives) to confirm target specificity .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing methyl 5-hydroxy-1H-indazole-3-carboxylate derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.